4-[(2,6-dichloropyridin-3-yl)sulfonylamino]-N-methylbenzamide
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Overview
Description
4-[(2,6-dichloropyridin-3-yl)sulfonylamino]-N-methylbenzamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonyl group attached to a pyridine ring, which is further connected to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,6-dichloropyridin-3-yl)sulfonylamino]-N-methylbenzamide typically involves multiple steps:
Starting Material: The synthesis begins with 2,6-dichloropyridine, which is a commercially available compound.
Sulfonylation: The 2,6-dichloropyridine undergoes sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.
Amination: The sulfonylated intermediate is then reacted with an amine, such as N-methylamine, to form the sulfonylamino derivative.
Coupling: Finally, the sulfonylamino derivative is coupled with a benzoyl chloride to form the desired this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(2,6-dichloropyridin-3-yl)sulfonylamino]-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-[(2,6-dichloropyridin-3-yl)sulfonylamino]-N-methylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2,6-dichloropyridin-3-yl)sulfonylamino]-N-methylbenzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, enzymes, or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropyridine: A precursor in the synthesis of the compound.
Sulfonamides: A class of compounds with similar sulfonyl groups.
Benzamides: Compounds with similar benzamide moieties.
Uniqueness
4-[(2,6-dichloropyridin-3-yl)sulfonylamino]-N-methylbenzamide is unique due to the combination of a sulfonyl group, a pyridine ring, and a benzamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
4-[(2,6-dichloropyridin-3-yl)sulfonylamino]-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O3S/c1-16-13(19)8-2-4-9(5-3-8)18-22(20,21)10-6-7-11(14)17-12(10)15/h2-7,18H,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAWVOZQXLNPSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(N=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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